4-(Cyclopentyloxy)cyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyloxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTZLWQAQITMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566478-08-7 | |
| Record name | 4-(cyclopentyloxy)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclopentyloxy Cyclohexan 1 One
Retrosynthetic Analysis of 4-(Cyclopentyloxy)cyclohexan-1-one
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. sathyabama.ac.indokumen.pubethernet.edu.et For this compound, the most logical disconnection is the carbon-oxygen bond of the ether linkage.
This primary disconnection, known as a C-O disconnection, suggests two main synthetic pathways:
Pathway A : This involves the reaction of a 4-hydroxycyclohexanone (B83380) synthon with a cyclopentyl electrophile. The synthetic equivalent for the 4-hydroxycyclohexanone synthon is 4-hydroxycyclohexanone itself, which may require protection of the ketone functional group during the synthesis. The cyclopentyl electrophile could be a compound like cyclopentyl bromide or cyclopentyl tosylate.
Pathway B : This pathway involves a cyclopentoxide nucleophile reacting with a 4-halocyclohexanone or a related electrophilic cyclohexanone (B45756) derivative.
Between these two, Pathway A is often more practical due to the relative ease of generating an alkoxide from 4-hydroxycyclohexanone and the commercial availability of suitable cyclopentyl halides.
Classical Synthetic Routes to Cyclohexanone and Ether Derivatives
Classical methods remain fundamental in organic synthesis and provide robust, well-established procedures for creating molecules like this compound.
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comwikipedia.orglibretexts.org This strategy is directly applicable to the synthesis of this compound.
The general steps are:
Formation of the Alkoxide : 4-hydroxycyclohexanone is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide.
Nucleophilic Substitution : The resulting alkoxide then acts as a nucleophile, attacking an electrophilic cyclopentyl derivative like cyclopentyl bromide. This SN2 reaction forms the desired ether linkage. wikipedia.org
To prevent the alkoxide from reacting with the ketone carbonyl group on another molecule, it is often necessary to protect the ketone. A common protecting group for ketones is an acetal, such as an ethylene (B1197577) ketal, which can be formed by reacting the ketone with ethylene glycol under acidic conditions. After the etherification step, the protecting group is removed by hydrolysis to regenerate the ketone. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the rate of Williamson ether synthesis. researchgate.net
Functional group interconversion (FGI) is a standard strategy in synthesis where one functional group is converted into another that is more suitable for a desired reaction. wikipedia.orgub.edubyjus.comimperial.ac.uk In the context of synthesizing this compound, FGI is crucial for preparing the necessary reactants.
For instance, if cyclopentanol (B49286) is the available starting material, it must be converted into a better leaving group for the Williamson ether synthesis. This can be achieved by:
Conversion to an Alkyl Halide : Reacting cyclopentanol with a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to produce cyclopentyl bromide or cyclopentyl chloride, respectively.
Conversion to a Sulfonate Ester : Reacting cyclopentanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a cyclopentyl tosylate or mesylate. Sulfonates are excellent leaving groups, often even better than halides, for SN2 reactions.
These interconversions ensure that the cyclopentyl moiety is sufficiently electrophilic to react with the 4-hydroxycyclohexanone alkoxide.
Modern Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer significant advantages over classical techniques, often providing higher yields, milder reaction conditions, and greater functional group tolerance.
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in ethers. sioc-journal.cnchemrxiv.orgnih.gov
Buchwald-Hartwig Amination : While originally developed for C-N bond formation, the Buchwald-Hartwig cross-coupling reaction has been adapted for C-O bond formation. organic-chemistry.orgwikipedia.orgrsc.orgnih.govlibretexts.org This palladium-catalyzed reaction can couple an alcohol with an aryl or vinyl halide. For the synthesis of the target molecule, a variation could involve coupling 4-bromocyclohex-3-en-1-one with cyclopentanol, followed by reduction of the double bond. The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of these reactions. libretexts.org
Ullmann Condensation : The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers but has been updated for the synthesis of alkyl aryl ethers. union.edugoogle.commdpi.comnih.govorganic-chemistry.org Modern protocols use catalytic amounts of a copper(I) salt, often with a ligand like 1,10-phenanthroline, and can be applied to couple alcohols with alkyl halides under milder conditions than the original reaction. This could be a viable method for reacting 4-halocyclohexanone with cyclopentanol.
The table below summarizes key features of these catalytic methods.
| Catalytic Method | Metal Catalyst | Typical Reactants | Key Advantages |
| Buchwald-Hartwig Etherification | Palladium | Alcohol, Aryl/Vinyl Halide | Mild conditions, broad substrate scope. wikipedia.orgnih.gov |
| Ullmann Condensation | Copper | Alcohol, Alkyl/Aryl Halide | Lower cost catalyst, effective for diverse substrates. union.edunih.gov |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and functionalization. nih.govresearchgate.net For the synthesis of this compound, organocatalysis could be employed to create a chiral 4-hydroxycyclohexanone precursor.
For example, the asymmetric reduction of a 1,4-cyclohexanedione (B43130) derivative using an organocatalyst could yield an enantiomerically enriched 4-hydroxycyclohexanone. This chiral intermediate could then be carried forward to produce a specific stereoisomer of the final product. Additionally, organocatalytic methods are used for various derivatizations of the cyclohexanone ring, which can introduce functionalities that facilitate subsequent etherification reactions. organic-chemistry.org Primary amine catalysts, for instance, have been used in the enantioselective Michael addition of ketones to unsaturated esters, demonstrating the power of organocatalysis to create complex stereochemistry in cyclohexanone systems. nih.gov
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in current literature, the principles of biocatalytic reductions of ketones are well-established and can be applied to this target molecule.
Enzymes such as ketoreductases (KREDs) are known to catalyze the asymmetric reduction of a wide range of ketones to their corresponding chiral alcohols. academie-sciences.frcore.ac.uk This approach is particularly valuable for producing enantiomerically enriched products, which is often a critical requirement for pharmaceutical intermediates. The process typically involves screening a library of commercially available KREDs to identify an enzyme with high activity and selectivity for the specific substrate. academie-sciences.fr A dynamic kinetic resolution can sometimes be achieved, where both enantiomers of a racemic ketone are converted into a single diastereomer of the alcohol product. academie-sciences.fr
For instance, the reduction of a ketone can be accomplished using a whole-cell biocatalyst, such as Rhodococcus erythropolis, which can provide high yields and excellent diastereomeric and enantiomeric excesses. core.ac.uk The enzymatic process often utilizes a cofactor like NADH, which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase. core.ac.uk This in-situ cofactor regeneration makes the process more economically viable for large-scale synthesis.
The application of enzymes is not limited to reductions. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones. academie-sciences.fr Although not directly applicable to the synthesis of the target ketone, this illustrates the versatility of biocatalysis in preparing related chiral building blocks. The development of enzymatic processes often involves screening commercial enzyme kits and may be followed by protein engineering to enhance enzyme stability and substrate loading capacity for industrial applications. academie-sciences.frmdpi.com
Stereoselective Synthesis of this compound and its Stereoisomers
The control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. The development of stereoselective methods for the synthesis of this compound and its stereoisomers is crucial for accessing specific biologically active enantiomers or diastereomers.
Asymmetric Catalysis in Cyclohexanone Synthesis
Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched cyclohexanone derivatives. While specific examples for this compound are not prevalent, general methods for the asymmetric synthesis of substituted cyclohexanones can be adapted. Organocatalysis, for instance, has been successfully employed in the asymmetric aldol (B89426) reaction of cyclohexanone with various aldehydes, yielding products with high diastereo- and enantioselectivity. nih.gov Chiral prolinamide-based organocatalysts have been shown to be effective, sometimes even under solvent-free conditions. nih.gov
Metal-catalyzed asymmetric reactions also represent a powerful strategy. Chiral metal complexes can be used to control the stereochemical outcome of various transformations, including cycloadditions and annulations, to construct chiral cyclohexane (B81311) rings. researchgate.net For example, the synthesis of highly substituted pyrrolizidines has been achieved through a catalytic asymmetric double (1,3)-dipolar cycloaddition reaction using a chiral silver catalyst. researchgate.net
Diastereoselective Control in Cyclohexanone and Ether Formation
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. In the context of this compound, this control is important when additional substituents are present on the cyclohexane ring. Cascade reactions, such as inter- and intramolecular double Michael additions, have been developed for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. researchgate.net These reactions can be carried out under phase-transfer catalysis conditions. researchgate.net
The formation of the ether linkage can also be a point for diastereoselective control, particularly if the cyclopentyl or cyclohexyl ring already possesses stereocenters. The reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base can lead to multisubstituted polyfunctional cyclohexanes with high diastereoselectivity. mdpi.com The stereochemical outcome of such reactions is often influenced by the reaction conditions, including the ratio of starting materials and reaction temperature. mdpi.com
Chiral Auxiliary-Based Approaches for Stereochemical Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. This approach has been widely used in the synthesis of chiral building blocks.
A review of synthetic approaches to enantiomerically enriched 4-hydroxycyclohex-2-en-1-one highlights the use of chiral auxiliaries. thieme-connect.de For example, enantioselective deprotonation of a prochiral ketone can be achieved using a chiral lithium amide base, followed by trapping with an electrophile to yield a chiral enol ether. Subsequent transformations can then lead to the desired enantiomerically enriched cyclohexanone derivative. While not a direct synthesis of the title compound, this methodology illustrates a powerful strategy for controlling stereochemistry in cyclohexanone systems.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied in pharmaceutical synthesis to improve sustainability.
Solvent-Free and Reduced-Solvent Reaction Systems
One of the key principles of green chemistry is the reduction or elimination of solvents, which often constitute the largest proportion of waste in a chemical process. Solvent-free, or neat, reactions offer significant environmental benefits.
Mechanochemical methods, such as ball milling, provide a solvent-free alternative to traditional solution-based synthesis. rsc.org This technique uses mechanical energy to initiate reactions and has been successfully applied to a variety of organic transformations, including the synthesis of pharmaceutically important molecules. rsc.org Microwave-assisted organic synthesis is another powerful tool for conducting reactions under solvent-free or reduced-solvent conditions. cem.com Microwave irradiation can significantly accelerate reaction rates and improve yields. cem.com
Solvent-free conditions have been reported for various reactions relevant to the synthesis of cyclohexanone derivatives, such as the asymmetric aldol reaction catalyzed by organocatalysts. nih.gov The use of low-melting metal salts in ionothermal synthesis also presents a solvent-free method for preparing certain classes of compounds. researchgate.net While direct application to this compound synthesis needs to be explored, these green methodologies offer promising avenues for more sustainable production routes. The choice of a solvent-free approach must be carefully evaluated to ensure it does not negatively impact reaction performance or product purity.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. The classic and most probable route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orglscollege.ac.inmasterorganicchemistry.com
Two primary pathways for the Williamson synthesis of the target compound are:
Pathway A: Reaction of the sodium salt of 4-hydroxycyclohexan-1-one with a cyclopentyl halide (e.g., cyclopentyl bromide).
Pathway B: Reaction of sodium cyclopentoxide with a 4-halocyclohexan-1-one (e.g., 4-bromocyclohexan-1-one).
The inherent drawback of the Williamson synthesis is its poor atom economy. In either pathway, a stoichiometric amount of a salt byproduct (e.g., sodium bromide) is generated, which constitutes waste. wikipedia.org
Atom Economy Calculation for Pathway A: C₅H₉Br + C₆H₉O₂Na → C₁₁H₁₈O₂ + NaBr (Cyclopentyl bromide + Sodium 4-oxocyclohexan-1-olate → this compound + Sodium bromide)
The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
This calculation reveals that a significant portion of the reactant mass is converted into inorganic salt waste, which requires disposal.
Waste Minimization Strategies:
Process Optimization: Side reactions, such as elimination, are common in Williamson synthesis, especially when using secondary alkyl halides. lscollege.ac.inlibretexts.org Optimizing reaction conditions (temperature, reaction time, choice of base) can maximize the yield of the desired ether and minimize the formation of organic byproducts, which are a significant source of waste. Laboratory syntheses often report yields between 50-95%, while industrial processes aim for near-quantitative conversion. lscollege.ac.in
Solvent Reduction and Recycling: Traditional methods may use the parent alcohol as a solvent. masterorganicchemistry.com However, large volumes of organic solvents contribute significantly to chemical waste. The adoption of phase-transfer catalysis (PTC) is a key strategy that allows the reaction to proceed in a biphasic system (e.g., aqueous/organic), reducing or eliminating the need for expensive and hazardous anhydrous solvents like DMSO or THF. crdeepjournal.orglittleflowercollege.edu.in This approach aligns with green chemistry principles by making the use of water more feasible. littleflowercollege.edu.in
Source Reduction: The most effective waste minimization strategy is to reduce waste generation at its source. google.com This involves redesigning the synthesis to be inherently more efficient. For this specific compound, this points towards the development of catalytic methods that avoid the 1:1 generation of salt waste.
The following table provides a comparative analysis of waste generation in different potential synthetic approaches.
| Synthetic Approach | Reactants | Primary Byproduct (Waste) | Atom Economy (%) | Key Waste Minimization Strategy |
| Classical Williamson (Pathway A) | Cyclopentyl bromide, Sodium 4-oxocyclohexan-1-olate | Sodium Bromide (NaBr) | ~63.8% | Optimization of yield to reduce organic byproducts. |
| Classical Williamson (Pathway B) | 4-Bromocyclohexan-1-one, Sodium cyclopentoxide | Sodium Bromide (NaBr) | ~63.8% | Selection of primary halide if possible to avoid elimination. libretexts.org |
| PTC-Mediated Synthesis | Cyclopentyl bromide, 4-hydroxycyclohexan-1-one, NaOH(aq) | Sodium Bromide (NaBr) | ~63.8% (byproduct is the same) | Drastic reduction of organic solvent waste; potential for catalyst recycling. crdeepjournal.orglittleflowercollege.edu.in |
This interactive table allows for a comparison of different synthetic strategies based on their waste output and minimization potential.
Sustainable Reagent and Catalyst Development
The development of sustainable reagents and catalysts is paramount to modernizing the synthesis of this compound, moving away from traditional methods that rely on stoichiometric reagents and harsh conditions.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful and commercially viable green chemistry technique for reactions like the Williamson synthesis. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the migration of a reactant (like the hydroxide (B78521) or alkoxide ion) from an aqueous phase to an organic phase where the other reactant (the alkyl halide) resides. littleflowercollege.edu.in
The benefits of using PTC for this synthesis include:
Elimination of Anhydrous Solvents: It allows the use of aqueous solutions of bases like sodium hydroxide instead of requiring the pre-formation of the alkoxide with hazardous reagents like sodium hydride (NaH). masterorganicchemistry.comias.ac.in
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures with faster reaction rates, reducing energy consumption. littleflowercollege.edu.inias.ac.in
Increased Yield and Selectivity: By promoting the desired SN2 pathway, PTC can increase product yield and suppress side reactions. crdeepjournal.org
Development of Recyclable Catalysts:
A key goal in sustainable catalysis is the ability to recover and reuse the catalyst, which is often expensive or environmentally sensitive. While standard PTCs like tetrabutylammonium (B224687) bromide are effective, they can be difficult to separate from the product mixture. Recent research in Williamson ether synthesis has focused on developing heterogeneous or recyclable catalysts.
One advanced approach involves immobilizing the catalytic moiety on a solid support. For instance, a cotton fabric-supported cationic acrylate (B77674) polymer has been developed as an efficient and recyclable catalyst for the Williamson ether synthesis in a solid-liquid-liquid phase-transfer system. francis-press.com Such catalysts can be easily recovered by simple filtration and reused multiple times with minimal loss of activity. Another green approach in catalysis involves the use of supramolecular catalysts like β-cyclodextrin, which can function in water and be recovered and reused. mdpi.com While not yet reported for this specific synthesis, it represents a frontier in sustainable catalyst design.
Greener Reagents:
Attention is also being given to the primary reactants. Alkyl halides are common, but they can be toxic. numberanalytics.com Alternatives such as alkyl tosylates or mesylates are often used as they are excellent leaving groups, but their synthesis adds steps and uses other reagents. lscollege.ac.in Research into using weaker, less toxic alkylating agents at higher temperatures has also shown promise for improving the sustainability of ether syntheses. wikipedia.org
The table below compares various catalytic systems applicable to the synthesis of this compound.
| Catalytic System | Catalyst Example | Solvent System | Key Advantages | Recyclability |
| No Catalyst (Classical) | Sodium Hydride (reagent) | Anhydrous THF, DMSO | Well-established method | Not applicable |
| Homogeneous PTC | Tetrabutylammonium Bromide (TBAB) google.com | Toluene/Aqueous NaOH | Avoids anhydrous conditions, milder conditions, lower cost. littleflowercollege.edu.in | Difficult, often not recovered. |
| Heterogeneous/Recyclable PTC | Polymer-supported Quaternary Ammonium Salt francis-press.com | Toluene/Aqueous NaOH | Easy separation and reuse, reduced catalyst waste. francis-press.com | High, can be reused for multiple cycles. |
| Supramolecular Catalyst | β-Cyclodextrin mdpi.com | Water | Bio-based, operates in water, environmentally benign. mdpi.com | High, easily recovered. |
This interactive table compares different catalytic systems, highlighting their environmental benefits and reusability.
Reactivity of the Cyclohexanone Carbonyl Group in this compound
The carbonyl group of the cyclohexanone ring is a hub of reactivity, susceptible to a variety of chemical transformations. Its electrophilic carbon atom readily undergoes attack by nucleophiles, while the adjacent α-carbons exhibit acidity, enabling enolization and subsequent reactions.
Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. In the context of this compound, these reactions proceed in a predictable manner, influenced by both steric and electronic factors. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is a well-studied phenomenon. The approach of the nucleophile can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of diastereomeric products. The preferred trajectory is often governed by a combination of steric hindrance and torsional strain, as described by the Felkin-Anh and Cieplak models.
A variety of nucleophiles can be employed in these transformations, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride, lithium aluminum hydride), and cyanide. The reaction with Grignard reagents, for instance, provides a versatile route to tertiary alcohols, while reduction with hydrides yields the corresponding cyclohexanol (B46403) derivative.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methylmagnesium bromide | 1-Methyl-4-(cyclopentyloxy)cyclohexan-1-ol | Diethyl ether, 0 °C to rt |
| Sodium borohydride | 4-(Cyclopentyloxy)cyclohexan-1-ol | Methanol, 0 °C |
| Lithium aluminum hydride | 4-(Cyclopentyloxy)cyclohexan-1-ol | Tetrahydrofuran, 0 °C |
| Potassium cyanide/Crown ether | 4-(Cyclopentyloxy)-1-hydroxycyclohexane-1-carbonitrile | Acetonitrile, rt |
The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of α-substituted cyclohexanone derivatives. The regioselectivity of enolate formation is a critical aspect of this chemistry. In the case of 4-substituted cyclohexanones, deprotonation can occur at either the C2 or C6 position.
The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), at low temperatures favor the formation of the kinetic enolate, which is the less substituted enolate. Conversely, weaker bases at higher temperatures tend to favor the formation of the more stable, thermodynamic enolate.
Once formed, the enolate can participate in a range of reactions, including alkylation, halogenation, and acylation. For example, reaction with an alkyl halide will introduce an alkyl group at the α-position, while treatment with a halogen source, such as bromine, will result in α-halogenation.
| Reagents | Product | Key Intermediate |
|---|---|---|
| 1. LDA, THF, -78 °C; 2. Methyl iodide | 2-Methyl-4-(cyclopentyloxy)cyclohexan-1-one | Lithium enolate |
| 1. NaH, THF; 2. Benzyl bromide | 2-Benzyl-4-(cyclopentyloxy)cyclohexan-1-one | Sodium enolate |
| Br₂, Acetic acid | 2-Bromo-4-(cyclopentyloxy)cyclohexan-1-one | Enol |
The carbonyl group of this compound can also participate in condensation reactions, such as the aldol condensation and the Knoevenagel condensation. These reactions are powerful tools for carbon-carbon bond formation and are widely used in the synthesis of complex molecules.
In the aldol condensation, the enolate of this compound can react with another molecule of the ketone or with a different aldehyde or ketone. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Annulation reactions, which involve the formation of a new ring, are also possible. For example, the Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, can be used to construct a new six-membered ring onto the cyclohexanone core.
Transformations Involving the Cyclopentyloxy Ether Moiety
While the carbonyl group is the primary site of reactivity, the cyclopentyloxy ether moiety can also undergo specific chemical transformations, primarily involving cleavage of the ether linkage or functionalization of the cyclopentyl ring.
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism of acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com In the case of this compound, the reaction is likely to proceed via an SN2 mechanism, involving protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the less substituted carbon of the ether linkage (the cyclopentyl carbon). This would result in the formation of 4-hydroxycyclohexan-1-one and cyclopentyl iodide or bromide.
| Reagent | Products | Conditions |
|---|---|---|
| Hydroiodic acid (conc.) | 4-Hydroxycyclohexan-1-one and Cyclopentyl iodide | Reflux |
| Hydrobromic acid (conc.) | 4-Hydroxycyclohexan-1-one and Cyclopentyl bromide | Reflux |
| Boron tribromide | 4-Hydroxycyclohexan-1-one and Cyclopentyl bromide | Dichloromethane, -78 °C to rt |
Direct functionalization of the cyclopentyl ring in the presence of the cyclohexanone moiety can be challenging due to the higher reactivity of the ketone. However, under specific conditions, reactions on the cyclopentyl ring are possible. These transformations typically involve radical-mediated processes or the use of highly selective reagents.
For instance, free-radical halogenation could potentially introduce a halogen atom onto the cyclopentyl ring, although regioselectivity might be an issue. More sophisticated methods involving directed C-H activation could offer a more controlled approach to functionalization, but such examples are specific and often substrate-dependent.
An exploration into the reaction chemistry of this compound reveals a landscape governed by the foundational reactivity of the cyclohexanone framework. The presence of the bulky cyclopentyloxy group at the C4 position sterically and electronically influences the outcomes of various organic transformations. This article delves into specific facets of its chemical behavior, focusing on pericyclic reactions, photochemical and electrochemical reactivity, and the mechanistic insights gleaned from kinetic and isotopic studies of related cyclohexanone derivatives.
Computational and Theoretical Investigations of 4 Cyclopentyloxy Cyclohexan 1 One
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangements (conformations) of a molecule and the energy differences between them. nih.govmdpi.com
The cyclohexanone (B45756) ring is not planar and, similar to cyclohexane (B81311), adopts several non-planar conformations to minimize strain. maricopa.edu The most stable and prevalent conformation is the chair form. libretexts.orgnih.gov In 4-(Cyclopentyloxy)cyclohexan-1-one, the bulky cyclopentyloxy group can occupy either an axial or an equatorial position on the chair frame.
Equatorial Conformer: The substituent is positioned along the "equator" of the ring. This is generally the more stable position for large groups as it minimizes steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org
Axial Conformer: The substituent points straight up or down, parallel to the ring's axis. This position leads to significant steric repulsion with the axial hydrogens at the C2 and C6 positions, making it energetically less favorable.
Computational models can precisely quantify this energy difference. The equilibrium between these two chair conformers heavily favors the one with the equatorial cyclopentyloxy group.
| Conformer | Substituent Position | Relative Energy (kJ/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 | >99% |
| Chair | Axial | ~23.0 | <1% |
| Twist-Boat | N/A | ~25.0 | <1% |
The cyclopentyl ring is also non-planar, adopting puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two atoms are displaced in opposite directions from the plane of the other three. maricopa.edu
The ether linkage to the cyclohexanone ring introduces further rotational freedom around the C-O bonds. Quantum chemical calculations can map the potential energy surface associated with the rotation of the cyclopentyl group relative to the cyclohexanone ring, identifying the most stable orientations that minimize steric clashes between the two ring systems.
While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group (C=O) is a hydrogen bond acceptor. libretexts.orgcollegeboard.org This means it can form hydrogen bonds with donor molecules, such as water or alcohols. youtube.com
Computational methods like Molecular Electrostatic Potential (MEP) mapping can visualize the electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to interaction with electrophiles or hydrogen bond donors.
| Interaction Type | Description | Estimated Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Interaction between the carbonyl oxygen and an external H-bond donor (e.g., H₂O). | -15 to -25 |
| Dipole-Dipole | Attraction between the permanent dipoles of the carbonyl groups on adjacent molecules. | -5 to -10 |
| Van der Waals (Dispersion) | Temporary fluctuating dipoles across the nonpolar hydrocarbon framework. | -2 to -5 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. mdpi.comlabshake.com
For a hypothetical reaction, such as the nucleophilic addition of a hydride (e.g., from NaBH₄) to the carbonyl group, computational methods can be used to locate the transition state structure. This is the highest energy point along the reaction pathway that connects the reactants and products.
The process involves:
Reactant and Product Optimization: The geometries of the starting materials (this compound and the nucleophile) and the final product (4-(cyclopentyloxy)cyclohexan-1-ol) are calculated to find their lowest energy structures.
Transition State Search: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Reaction Coordinate Mapping (IRC): An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state. This traces the lowest energy path "downhill" to connect the transition state with the reactants on one side and the products on the other, confirming that the located transition state correctly links the desired species.
Once the energies of the reactants, transition state, and products are known, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is crucial as it governs the reaction rate.
According to transition state theory, the activation energy can be used to estimate the rate constant (k) of the reaction at a given temperature. While precise prediction of rate constants is complex, computational methods provide invaluable qualitative and semi-quantitative estimates of reaction feasibility and kinetics.
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +50.0 |
| Products | -80.0 |
This hypothetical profile indicates a calculated activation energy of +50.0 kJ/mol and a highly exothermic reaction energy of -80.0 kJ/mol.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules. acs.org For this compound, MD simulations provide critical insights into its conformational dynamics, which are largely governed by the puckering of the cyclohexane ring and the orientation of the bulky cyclopentyloxy substituent.
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. libretexts.org For a monosubstituted cyclohexane, two distinct chair conformations are possible, differing in whether the substituent occupies an axial or equatorial position. These two conformers are in constant equilibrium through a process known as a ring flip.
In the case of this compound, the large and sterically demanding cyclopentyloxy group has a strong preference for the equatorial position. This orientation minimizes unfavorable steric clashes, known as 1,3-diaxial interactions, that would occur if the group were in the axial position. libretexts.org MD simulations can quantify the energetic difference between these two states and map the energetic landscape of the ring-flip process.
Computational studies on analogous 4-substituted cyclohexanones, such as the well-documented 4-tert-butylcyclohexanone, have established that the energy penalty for placing a bulky group in the axial position is significant, effectively "locking" the ring in the equatorial conformation. libretexts.orgsbq.org.br By analogy, the cyclopentyloxy group is expected to exhibit a similar strong equatorial preference.
MD simulations allow for the exploration of not just the static energy minima but also the dynamic pathways connecting them. acs.org These simulations can track the atomic motions over time, revealing the flexibility of both the cyclohexane and cyclopentyl rings and the rotational freedom around the ether linkage. This dynamic picture is crucial for understanding how the molecule's shape fluctuates in different environments, which in turn influences its reactivity and interactions. acs.orgmdpi.com
| Conformer of this compound | Substituent Position | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|
| Chair 1 | Equatorial | Minimal steric strain | More Stable (Lower Energy) |
| Chair 2 | Axial | Significant 1,3-diaxial interactions | Less Stable (Higher Energy) |
Structure-Reactivity and Structure-Selectivity Relationships (SRS/SSR)
The relationship between a molecule's three-dimensional structure and its chemical behavior is a cornerstone of organic chemistry. For this compound, computational studies are essential for elucidating the structure-reactivity and structure-selectivity relationships (SRS/SSR), particularly concerning nucleophilic additions to the carbonyl group. academie-sciences.fracs.org
The reactivity of the cyclohexanone ring is centered on the electrophilic carbon of the carbonyl group. The stereochemical outcome of a nucleophilic attack is determined by the trajectory of the incoming nucleophile, which can approach from either the axial or equatorial face of the ring. researchgate.net The facial selectivity is governed by a combination of steric and electronic factors. researchgate.netacs.org
While the cyclopentyloxy group at the C4 position is remote from the reactive C1 carbonyl center, it exerts a profound influence on stereoselectivity by controlling the conformational equilibrium of the cyclohexane ring. As established, the bulky substituent strongly favors the equatorial position, which in turn dictates the steric environment around the carbonyl group. libretexts.org This conformational locking means that approaching nucleophiles encounter a well-defined steric landscape.
Computational models are used to calculate the transition state energies for both axial and equatorial attack pathways. sbq.org.bracademie-sciences.fr For many substituted cyclohexanones, these calculations support established models of stereoselectivity:
Steric Hindrance : Small, unhindered nucleophiles (e.g., hydride reagents like NaBH₄) generally favor axial attack. This trajectory is less sterically hindered than the equatorial approach, which is impeded by the axial hydrogens at C3 and C5. This leads to the formation of the equatorial alcohol as the major product. youtube.com
Torsional Strain : The equatorial attack path can introduce significant torsional strain in the transition state. academie-sciences.fr
Electronic Effects : The Cieplak model suggests that stabilization occurs through electron donation from adjacent C-C or C-H sigma bonds into the forming antibonding orbital (σ*) of the new nucleophile-carbon bond. This effect often favors axial attack. researchgate.net
For this compound, the fixed equatorial conformation of the substituent ensures that these guiding principles are consistently applied. Computational chemistry can precisely model the transition states for different nucleophiles, predicting the product ratios with high accuracy and providing a rationale for the observed selectivity. chemrxiv.orgnih.gov
| Nucleophile Type | Favored Attack Trajectory | Primary Justification | Predicted Major Product |
|---|---|---|---|
| Small (e.g., H⁻) | Axial | Lower steric hindrance | trans-4-(Cyclopentyloxy)cyclohexan-1-ol |
| Bulky (e.g., R₃Si⁻) | Equatorial | Avoidance of 1,3-diaxial interactions | cis-4-(Cyclopentyloxy)cyclohexan-1-ol |
Advanced Analytical and Spectroscopic Characterization Techniques Applied to 4 Cyclopentyloxy Cyclohexan 1 One
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. chimia.ch By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. savemyexams.com For 4-(Cyclopentyloxy)cyclohexan-1-one (Molecular Formula: C₁₁H₁₈O₂), the exact mass can be calculated and compared to an experimental value to unambiguously confirm its elemental composition.
Electron impact (EI) ionization is a common technique used in mass spectrometry that results in the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org The fragmentation of this compound is expected to be driven by the presence of the ketone and ether functional groups.
Key expected fragmentation pathways include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of CO or other fragments from the cyclohexanone (B45756) ring. Studies on similar cyclohexanone-containing structures, such as ketamine analogues, confirm that α-cleavage of the C1-C2 bond in the cyclohexanone ring is a characteristic fragmentation pathway. nih.gov
Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to the separation of the cyclopentyl and cyclohexanone moieties. This would generate ions corresponding to the cyclopentyl cation or the cyclohexanone radical cation (minus the cyclopentyloxy group).
Loss of the Cyclopentyloxy Group: Fragmentation can occur where the entire cyclopentyloxy group is lost, leading to a prominent peak.
Ring Fragmentation: Both the cyclohexane (B81311) and cyclopentane (B165970) rings can undergo fragmentation, often through retro-Diels-Alder type reactions for the cyclohexene-like intermediates that can form, leading to a complex pattern of smaller ions. msu.edu
A hypothetical high-resolution mass spectrometry data table is presented below.
| Ion Formula | Calculated Mass (Da) | Description |
| [C₁₁H₁₈O₂]⁺ | 182.1307 | Molecular Ion (M⁺•) |
| [C₁₀H₁₄O]⁺ | 150.1045 | Loss of CH₂O |
| [C₆H₉O]⁺ | 97.0653 | Fragment from cyclohexanone ring |
| [C₅H₉]⁺ | 69.0704 | Cyclopentyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound in solution. wikipedia.org By analyzing the chemical shifts, coupling constants, and integrations in 1D spectra, and the correlations in 2D spectra, a complete picture of the molecular skeleton and proton environments can be assembled. ipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the cyclopentyl ring and the cyclohexanone ring. The proton at C4 of the cyclohexanone ring (the CH-O group) would be expected to appear at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. Protons alpha to the carbonyl group (at C2 and C6) would also be shifted downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. A key feature would be the signal for the carbonyl carbon (C1), which would appear significantly downfield (typically 190-210 ppm). udel.edu The carbon attached to the ether oxygen (C4) would also be downfield compared to other aliphatic carbons (typically 50-90 ppm). pdx.edu The remaining sp³ hybridized carbons of both rings would appear in the upfield region of the spectrum. oregonstate.edu
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a series of experiments that differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, like the carbonyl carbon (C1), would be absent. bhu.ac.inlibretexts.org This technique is crucial for assigning the various methylene (B1212753) (CH₂) groups in the two rings and the methine (CH) group at the ether linkage.
Predicted ¹H and ¹³C NMR Data for this compound:
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexanone C2, C6 (axial & eq.) | 2.2 - 2.6 | m | 4H |
| Cyclohexanone C3, C5 (axial & eq.) | 1.8 - 2.2 | m | 4H |
| Cyclohexanone C4-H | 3.6 - 4.0 | m | 1H |
| Cyclopentyl C1'-H | 3.8 - 4.2 | m | 1H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|
| C1 (C=O) | ~208 | Absent |
| C2, C6 | ~41 | Negative |
| C3, C5 | ~32 | Negative |
| C4 (CH-O) | ~75 | Positive |
| C1' (CH-O) | ~80 | Positive |
| C2', C5' (Cyclopentyl) | ~33 | Negative |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. savemyexams.com For this compound, COSY would be used to trace the connectivity of the protons within the cyclohexanone ring and, separately, within the cyclopentyl ring. For example, the C4-H proton would show correlations to the protons at C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling). libretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal, allowing for the definitive assignment of each CHₓ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J). ceitec.cz This is arguably the most critical 2D experiment for this molecule, as it establishes the connectivity between the two ring systems. A key correlation would be observed between the C4-H proton on the cyclohexanone ring and the C1' carbon of the cyclopentyl ring (and vice-versa, the C1'-H proton to the C4 carbon), confirming the cyclopentyloxy-cyclohexane linkage. Correlations from the protons at C2/C6 to the carbonyl carbon (C1) would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. columbia.edunanalysis.com NOESY is crucial for determining the stereochemistry, such as the relative orientation (cis or trans) of the cyclopentyloxy group with respect to the plane of the cyclohexanone ring. For example, a NOE between the C4-H proton and the axial protons at C2 and C6 would suggest an equatorial position for the cyclopentyloxy group.
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Absorptions in these spectra correspond to specific functional groups, making them excellent for qualitative analysis. vscht.cz
For this compound, the key functional groups are the ketone, the ether, and the alkane C-H bonds.
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum in the region of 1705-1725 cm⁻¹ for the cyclohexanone carbonyl group. nih.govmasterorganicchemistry.com This band is typically weaker in the Raman spectrum.
C-O-C Stretch: The ether linkage will produce characteristic stretching vibrations in the "fingerprint region" of the IR spectrum, typically between 1070-1150 cm⁻¹.
C-H Stretch: The sp³ C-H stretching vibrations from the numerous CH₂ and CH groups in the rings will appear as strong absorptions in the IR spectrum just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). amazonaws.com These vibrations are also prominent in the Raman spectrum. columbia.edu
Interactive Data Table: Expected Vibrational Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C=O | Stretch | 1705 - 1725 | Strong | Weak-Medium |
| C-O-C | Asymmetric Stretch | 1070 - 1150 | Strong | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. bhu.ac.inrsc.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. docbrown.info
For this compound, a successful crystallographic analysis would provide unambiguous confirmation of:
The conformation of both the cyclohexane and cyclopentane rings (e.g., chair conformation for the cyclohexane).
The relative stereochemistry (cis/trans isomerism) of the 4-cyclopentyloxy group.
If a single enantiomer is crystallized in a chiral space group, the absolute configuration (R/S) could also be determined. wikipedia.org
As of this writing, there is no publicly available crystal structure data for this compound in crystallographic databases. Obtaining a suitable single crystal for analysis is often a challenging and rate-limiting step in this process. docbrown.info
Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration (if applicable)
The structure of this compound contains a stereogenic center at the C4 position of the cyclohexanone ring, where the cyclopentyloxy group is attached. This means the compound is chiral and can exist as a pair of enantiomers (R and S isomers). Furthermore, cis and trans diastereomers are possible depending on the orientation of the substituent relative to the ring. pdx.edu
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. researchgate.net These techniques are essential for:
Determining Stereochemical Purity: A racemic mixture (a 50:50 mix of R and S enantiomers) is chiroptically silent. An enantiomerically enriched or pure sample will exhibit a characteristic CD spectrum, and the magnitude of the signal can be used to determine the enantiomeric excess.
Assigning Absolute Configuration: The sign of the Cotton effects in an experimental CD spectrum can often be correlated to the absolute configuration (R or S) of the stereocenter(s) by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing the experimental spectrum to one predicted by quantum chemical calculations. researchgate.net
The applicability of chiroptical spectroscopy is clear for this molecule. An experimental CD spectrum would be a powerful tool to confirm the synthesis of a single enantiomer or to analyze the results of a chiral separation. wikipedia.org
An in-depth analysis of the chemical compound this compound reveals a versatile scaffold for a variety of functionalization and derivatization strategies. sigmaaldrich.com The presence of a ketone carbonyl group and alpha-hydrogens allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. This article explores several key reaction pathways for modifying this compound.
Applications of 4 Cyclopentyloxy Cyclohexan 1 One in Materials Science and Industrial Processes
Utilization as a Synthetic Intermediate in Polymer Chemistry
While the broader class of cyclohexanone (B45756) derivatives serves as crucial precursors in the polymer industry—most notably in the production of nylons from cyclohexanone itself—the specific role of 4-(Cyclopentyloxy)cyclohexan-1-one in polymer synthesis is not extensively documented in mainstream literature. atamankimya.comatamanchemicals.comarpadis.com The production of major polymers like Nylon 6 and Nylon 6,6 relies on the generation of adipic acid and caprolactam, which are derived from the oxidation of cyclohexanone. atamankimya.comatamanchemicals.com
Theoretically, the bifunctional nature of molecules derived from this compound could allow them to act as monomers in polycondensation or ring-opening polymerization processes. For instance, conversion of the ketone to a hydroxyl group and subsequent esterification could create polyester (B1180765) monomers. However, dedicated research outlining the polymerization of this specific monomer is not currently prominent.
Role in the Development of Specialty Chemicals and Fine Chemicals
The primary application of this compound is as a synthetic intermediate or building block in the production of specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals and electronics. The cyclohexanone core is a common scaffold in medicinal chemistry, and derivatives are used to synthesize a range of products including pharmaceuticals and dyes. atamanchemicals.comarpadis.com
As a 4-alkoxycyclohexanone, this compound is a valuable precursor because its functional groups can be selectively transformed. The ketone can be converted into amines, alcohols, or alkenes, while the ether linkage provides specific steric and electronic properties to the final molecule. Research on related α-alkoxycyclohexanone derivatives demonstrates their utility in complex syntheses, where they can undergo reactions like methylenation to form terminal alkenes, which are themselves important synthetic intermediates. acs.org The presence of the bulky cyclopentyloxy group can influence the stereoselectivity of reactions at the ketone, making it a useful tool for creating specific isomers of more complex molecules. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1566478-08-7 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
Application in Agrochemical Research as a Precursor
The field of agrochemical research continually seeks novel molecular scaffolds to develop new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. Cyclohexanone derivatives represent a promising area for this research. ontosight.ai The core structure is present in some existing pesticides, and modifications of this ring are a common strategy for discovering new active compounds. atamankimya.comatamanchemicals.comarpadis.commdpi.com
This compound serves as a potential starting material in this context. Its structure can be incorporated into lead compounds to study how the cyclopentyloxy moiety affects biological activity. For example, in the design of new fungicides, researchers have explored replacing parts of existing active molecules with substituted cyclohexanone rings to optimize performance. mdpi.com The lipophilic nature of the cyclopentyl group combined with the reactive ketone handle makes this compound a candidate for the synthesis of new classes of potential agrochemicals.
Use in Advanced Solvents and Reagents
In chemical synthesis, a reagent is a substance added to a system to cause a chemical reaction. This compound functions as a reagent by providing the 4-(cyclopentyloxy)cyclohexyl structural unit to a new molecule. Its ketone functional group is the primary site of reactivity, allowing it to participate in a wide array of chemical transformations.
The reactivity of the ketone allows for the synthesis of diverse derivatives. For instance, biocatalytic methods using ω-transaminases can convert racemic α-alkoxy cyclohexanone building blocks into enantiomerically pure amines, which are highly valuable in pharmaceutical synthesis. rsc.org The ketone can also undergo Wittig-type reactions to produce alkenes. Studies on hindered α-alkoxycyclohexanone derivatives show that they can be successfully converted to terminal alkenes, a transformation that is fundamental in organic synthesis for carbon-carbon bond formation. acs.org
Table 2: Potential Chemical Transformations of this compound as a Reagent
| Reaction Type | Description | Potential Product |
|---|---|---|
| Reductive Amination | Reaction with an amine and a reducing agent to form a new C-N bond. | 4-(Cyclopentyloxy)cyclohexanamine derivatives |
| Reduction | Conversion of the ketone to a secondary alcohol using a reducing agent like NaBH₄. | 4-(Cyclopentyloxy)cyclohexan-1-ol |
| Wittig Reaction | Reaction with a phosphonium (B103445) ylide to convert the carbonyl group into a C=C double bond. | (4-Cyclopentyloxy)cyclohexylidene derivatives |
Conclusion and Future Research Directions
Summary of Key Advances in the Chemistry of 4-(Cyclopentyloxy)cyclohexan-1-one
The primary role of this compound has been as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly potent and selective phosphodiesterase type 4 (PDE4) inhibitors. A notable example is its utility in the preparation of cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid, a second-generation PDE4 inhibitor with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD). researchgate.net
Key synthetic advancements have focused on efficient and scalable routes to this ketone and its derivatives. Research has detailed multi-step syntheses starting from readily available precursors like isovanillin. google.com These routes often involve steps such as alkylation, cyclization, and functional group manipulations to construct the substituted cyclohexanone (B45756) ring system. For instance, a described synthesis involves the preparation of dimethyl-4-cyano-4-(3-cyclopentyloxy-4-methoxy-phenyl)pimelate, which is then cyclized to form a derivative of this compound. google.com The development of robust and operationally simple synthetic strategies has been a significant achievement, enabling the production of drug substances in good yield and purity. researchgate.net
Unaddressed Challenges and Future Opportunities in Synthetic Methodologies
Future opportunities lie in the development of novel catalytic methods for the key bond-forming reactions. For example, exploring transition-metal-catalyzed cross-coupling reactions to introduce the cyclopentyloxy group or to construct the cyclohexanone ring could offer more efficient and modular synthetic pathways. Furthermore, the development of stereoselective syntheses to control the stereochemistry at the C4 position of the cyclohexanone ring is a significant area for future research, particularly for creating enantiomerically pure final products. Asymmetric synthesis strategies, potentially involving chiral catalysts or auxiliaries, could provide access to specific stereoisomers with enhanced biological activity. acs.org The application of continuous flow chemistry could also offer advantages in terms of scalability, safety, and process control for the synthesis of this important intermediate. mdpi.com
Prospective Areas for Mechanistic and Computational Research
The reactions involving this compound present several opportunities for in-depth mechanistic and computational investigation. Understanding the reaction mechanisms of the key synthetic steps can lead to process optimization and the development of more efficient catalysts. For instance, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and reaction pathways in the formation and derivatization of the cyclohexanone ring. nih.govnih.gov This can provide valuable insights into the factors controlling regioselectivity and stereoselectivity.
A specific area of interest is the study of the conformational preferences of the substituted cyclohexanone ring. The interplay of steric and electronic effects of the cyclopentyloxy group and other substituents can influence the reactivity of the ketone. Computational modeling can help elucidate the preferred conformations and their impact on subsequent reactions. acs.org Mechanistic studies on the Baeyer-Villiger oxidation of cyclohexanone derivatives, a common transformation for this class of compounds, could also be beneficial for controlling the regioselectivity of oxygen insertion. nih.gov
Emerging Non-Pharmaceutical Applications and Derivatization Strategies
While the primary focus has been on pharmaceutical applications, the structural motif of this compound holds potential for other areas. The cyclohexanone core is a versatile scaffold that can be functionalized in numerous ways to create novel materials or probes for chemical biology.
Derivatization strategies can be employed to modify the properties of the molecule for specific applications. jfda-online.comresearchgate.net For example, the ketone functionality can be converted into a variety of other functional groups, such as oximes, hydrazones, or enol ethers, which can then undergo further transformations. nih.gov The introduction of fluorinated groups could modulate the electronic properties and bioavailability of derivatives. ontosight.ai Additionally, the cyclopentyloxy group could be replaced with other cyclic or acyclic ethers to fine-tune the lipophilicity and binding characteristics of the resulting molecules. The development of new derivatization methods, including those compatible with high-throughput screening, will be crucial for exploring the full potential of this chemical scaffold. libretexts.orgcopernicus.org
Broader Impact on Organic Chemistry and Related Fields
The synthetic challenges and successes associated with this compound and its derivatives have contributed to the broader field of organic chemistry. The development of multi-step syntheses for complex targets highlights the power of modern synthetic methodologies. google.comnih.gov The need for efficient and selective reactions has driven innovation in areas such as heterocyclic chemistry and the synthesis of substituted carbocyclic systems. nih.gov
In medicinal chemistry, the work on PDE4 inhibitors derived from this ketone has advanced the understanding of structure-activity relationships for this important drug target. researchgate.netlabshake.com The insights gained from these studies can inform the design of new inhibitors with improved potency and selectivity. The exploration of derivatives of this compound also contributes to the growing library of diverse molecular scaffolds available for drug discovery and other life science applications. ontosight.ai
Q & A
Q. Table 1: Yield Comparison by Reaction Conditions
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone + 4-Fluorobenzaldehyde | KOH | Methanol | 24 | 44 | |
| 4-tert-Butylcyclohexanone + 2-Chloro-4-fluorobenzaldehyde | KOH | Methanol | 24 | 56 |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A combination of 1H/13C NMR , HRMS , and FT-IR is essential:
- 1H NMR : Distinct signals for cyclohexanone carbonyl (δ 2.1–2.5 ppm) and cyclopentyloxy protons (δ 1.5–1.8 ppm) confirm substitution .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C11H16O2: 187.1128) with <5 ppm error .
- FT-IR : Strong C=O stretch at ~1710 cm⁻¹ and C-O-C absorption at ~1250 cm⁻¹ .
Note : Discrepancies in carbonyl shifts may arise from steric hindrance or solvent effects, requiring cross-validation with X-ray crystallography if available .
Advanced: How can researchers resolve contradictions in reported biological activity data for cyclohexanone derivatives?
Answer:
Contradictions often stem from:
Q. Methodological Recommendations :
Standardize assays : Use identical cell lines, solvent concentrations (e.g., ≤0.1% DMSO), and positive controls.
Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups like -NO2 vs. -OCH3) to isolate activity trends .
Advanced: What mechanistic insights explain byproduct formation during this compound synthesis?
Answer:
Key byproducts include dimerized ketones or over-oxidized alcohols , arising from:
Q. Mitigation Strategies :
- Purge solvents with inert gas (N2/Ar) to prevent oxidation.
- Add chelating agents (e.g., EDTA) to sequester metal ions .
Advanced: How can computational methods guide the design of this compound derivatives for enzyme inhibition?
Answer:
- Molecular docking : Predict binding affinity to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize derivatives with docking scores ≤-7.0 kcal/mol .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Case Study : Derivatives with electron-deficient aryl groups (e.g., -CF3) showed enhanced binding to hydrophobic enzyme pockets in silico, validated by in vitro IC50 assays .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm) .
- Spill management : Absorb with silica gel, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How do steric effects influence the regioselectivity of this compound functionalization?
Answer:
Bulky cyclopentyloxy groups direct electrophilic attacks to less hindered positions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
